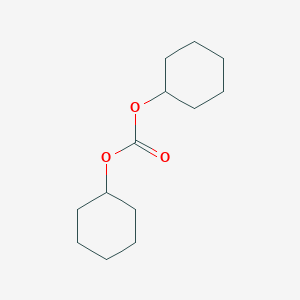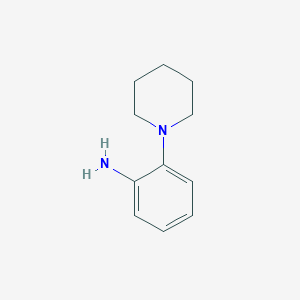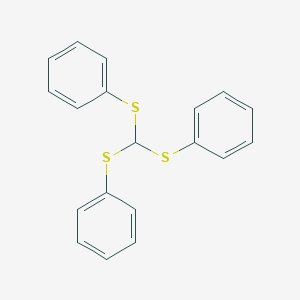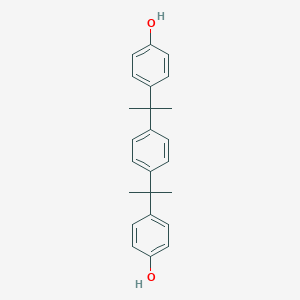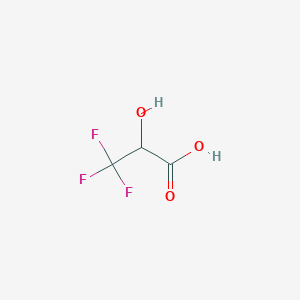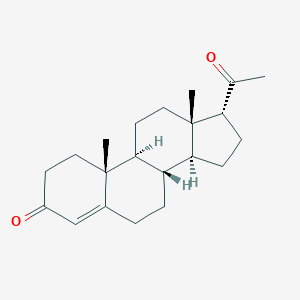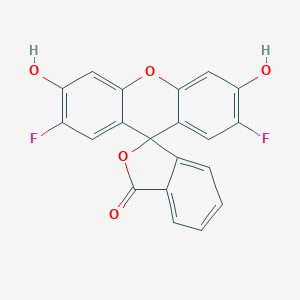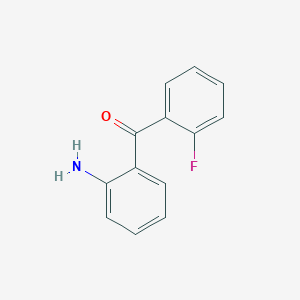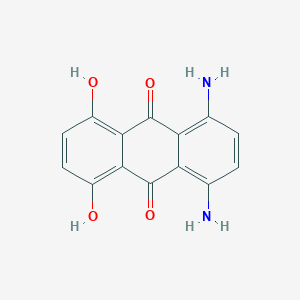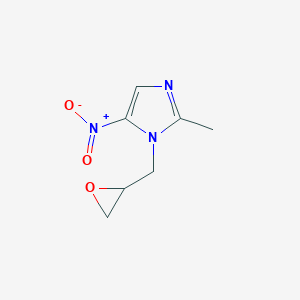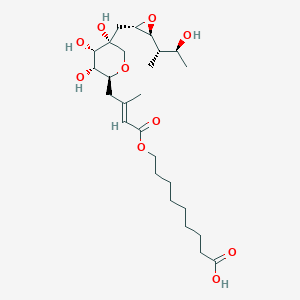
Pseudomonsäure B
Übersicht
Beschreibung
Pseudomonic acid B is a minor antibiotic produced by the bacterium Pseudomonas fluorescens. It is one of the four pseudomonic acids found in the antibiotic mupirocin, which is widely used for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Wissenschaftliche Forschungsanwendungen
Pseudomonic acid B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the biosynthesis of polyketide antibiotics and to develop new antibiotics with improved properties . In medicine, pseudomonic acid B and its derivatives are investigated for their potential to treat bacterial infections, especially those caused by antibiotic-resistant strains .
Wirkmechanismus
Target of Action
Pseudomonic Acid B, also known as Mupirocin, primarily targets the isoleucyl-tRNA synthetase in bacteria . This enzyme plays a crucial role in protein synthesis, specifically in the ligation of isoleucine to its corresponding tRNA molecule .
Mode of Action
Pseudomonic Acid B exerts its antimicrobial activity by reversibly inhibiting isoleucyl-tRNA synthetase . This inhibition disrupts the protein and RNA synthesis in bacteria, leading to their inability to produce essential proteins and ultimately resulting in bacterial death .
Pharmacokinetics
Pseudomonic Acid B is used topically due to its extensive systemic metabolism . It is well-tolerated with negligible systemic absorption through intact skin or intranasal application . This property ensures that the compound remains primarily at the site of application, maximizing its antibacterial effects while minimizing systemic side effects .
Result of Action
The inhibition of isoleucyl-tRNA synthetase by Pseudomonic Acid B disrupts protein synthesis within the bacterial cell . This disruption prevents the bacteria from producing essential proteins, leading to bacterial death . This makes Pseudomonic Acid B effective against certain gram-positive bacteria and certain gram-negative bacteria .
Action Environment
Pseudomonic Acid B is produced by the soil bacterium Pseudomonas fluorescens . This bacterium can grow in various environments, including soil, water, and on plant surfaces . The production of Pseudomonic Acid B and other secondary metabolites is activated by signal molecules in a phenomenon known as quorum sensing . This suggests that the production and action of Pseudomonic Acid B can be influenced by environmental factors such as population density and the presence of specific signaling molecules .
Biochemische Analyse
Biochemical Properties
Pseudomonic Acid B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit isoleucyl-tRNA synthetase . This interaction is competitive, indicating that Pseudomonic Acid B binds to the same active site as the substrate, isoleucine .
Cellular Effects
Pseudomonic Acid B has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis in targeted bacteria . This inhibition can prevent infection by methicillin-resistant Staphylococcus aureus (MRSA), particularly within hospitals .
Molecular Mechanism
The mechanism of action of Pseudomonic Acid B is primarily through its inhibition of isoleucyl-tRNA synthetase . By binding to this enzyme, Pseudomonic Acid B prevents the incorporation of isoleucine into growing peptide chains, thereby inhibiting protein synthesis.
Temporal Effects in Laboratory Settings
It is known that the compound is a stable molecule .
Metabolic Pathways
Pseudomonic Acid B is involved in the biosynthetic pathway of Pseudomonas fluorescens . The biosynthetic pathway implies the simultaneous synthesis of the two main components of mupirocin: monic acid and 9-hydroxynonanoic acid, both starting from the same precursor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pseudomonic acid B is synthesized as an intermediate in the biosynthetic pathway leading to pseudomonic acid A. The biosynthesis involves the simultaneous synthesis of monic acid and 9-hydroxynonanoic acid, starting from the same precursor . The organic solvents used for the extraction are either methyl isobutyl ketone or ethyl acetate, and sodium hydrogen carbonate solution is used for reextraction from the solvent .
Industrial Production Methods: Industrial production of pseudomonic acids, including pseudomonic acid B, is typically achieved through submerged fermentation using different strains of Pseudomonas fluorescens. The fermentation conditions, including the culture medium and environmental factors, are optimized to maximize the yield of the desired pseudomonic acids .
Analyse Chemischer Reaktionen
Types of Reactions: Pseudomonic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for the formation of derivatives through these reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving pseudomonic acid B include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target derivative .
Major Products Formed: The major products formed from the reactions of pseudomonic acid B include various derivatives that retain the core structure of the compound while introducing functional groups that enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Pseudomonic acid B is similar to other pseudomonic acids, such as pseudomonic acid A, C, and D. it is unique in its specific structure and the presence of a hydroxyl group at a particular position . This structural difference contributes to its distinct biological activity and its role as an intermediate in the biosynthesis of pseudomonic acid A .
List of Similar Compounds:- Pseudomonic acid A
- Pseudomonic acid C
- Pseudomonic acid D
Eigenschaften
IUPAC Name |
9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKQAKOVZJHZTF-LHSFDMIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40980-51-6 | |
| Record name | Pseudomonic acid I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040980516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOMONIC ACID B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42J20737I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is pseudomonic acid B structurally related to the antibiotic mupirocin (pseudomonic acid A)?
A: Pseudomonic acid B is a close structural analog of pseudomonic acid A, the major component of the topical antibiotic mupirocin. The key difference lies in the presence of a hydroxyl group at the C-8 position in pseudomonic acid B, which is absent in pseudomonic acid A. [, ]
Q2: Can pseudomonic acid B be converted to pseudomonic acid A?
A: Yes, research has shown that pseudomonic acid B is a precursor to pseudomonic acid A in the biosynthetic pathway of mupirocin in Pseudomonas fluorescens. Several genes within the mupirocin biosynthetic cluster, including mupO, mupU, mupV, and macpE, are involved in the conversion of pseudomonic acid B to pseudomonic acid A. [, , , ] This conversion involves the removal of the hydroxyl group at the C-8 position. []
Q3: What happens to mupirocin production if genes involved in the later stages of biosynthesis are mutated?
A: Studies using in-frame deletions within the mupirocin biosynthetic cluster have demonstrated that mutations in genes like mupO, mupU, mupV, and macpE lead to the accumulation of pseudomonic acid B and a halt in the production of pseudomonic acid A. [, ] This highlights the essential role of these genes in the final steps of mupirocin biosynthesis.
Q4: Are there other pathways for pseudomonic acid B production besides being an intermediate in pseudomonic acid A biosynthesis?
A: While pseudomonic acid B is primarily known as a precursor to pseudomonic acid A, research suggests that Pseudomonas fluorescens can preferentially accumulate pseudomonic acid B under specific fermentation conditions. [] This suggests a possible branching point in the biosynthetic pathway, controlled by environmental factors, that favors pseudomonic acid B production over pseudomonic acid A.
Q5: Has there been any success in manipulating the mupirocin biosynthetic pathway to produce modified forms of pseudomonic acid?
A: Yes, researchers have successfully incorporated domains from the thiomarinol biosynthetic enzyme TmpB into the mupirocin biosynthetic enzyme MmpB. This modification enabled the loading of the normally free-standing enzyme MacpE onto the hybrid MmpB, resulting in high-level conversion of intermediates to pseudomonic acid A. [] This finding paves the way for further engineering of MmpB to generate novel mupirocin derivatives.
Q6: What is the molecular formula and weight of pseudomonic acid B?
A: Pseudomonic acid B's molecular formula is C26H46O10, and its molecular weight is 518.64 g/mol. This information is derived from the identified structure of the compound as 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4,5-trihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}nonanoic acid. [, ]
Q7: Are there any efforts to synthesize pseudomonic acid B chemically?
A: Yes, synthetic organic chemists are actively exploring various routes for the synthesis of pseudomonic acid B and its potential intermediates. One notable approach involves the enantioselective deprotonation of a meso-cycloheptanone derivative using lithium (S,S')-alpha,alpha'-dimethyldibenzylamide. This method provides a key chiral intermediate that could be further elaborated towards the synthesis of pseudomonic acid B. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


